molecular formula C15H18N6O B2920507 N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide CAS No. 1396807-52-5

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide

Cat. No.: B2920507
CAS No.: 1396807-52-5
M. Wt: 298.35
InChI Key: CHAFVMVJSJASTP-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-methylpiperazine group. This structure combines aromatic and aliphatic heterocycles, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial therapies. The pyrimidine and pyridine moieties contribute to its planar geometry and hydrogen-bonding capabilities, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-13(11-18-15)19-14(22)12-2-4-16-5-3-12/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAFVMVJSJASTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves several steps. One common method includes the reaction of 2-(4-methylpiperazin-1-yl)pyrimidine with pyridine-4-carboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Chemical Reactions Analysis

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles like amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives and analogues, as outlined below:

Compound Name Core Structure Key Substituents Molecular Weight Biological Relevance Reference
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide (Target) Pyridine-4-carboxamide Pyrimidine-5-yl with 4-methylpiperazine ~340.39 g/mol* Kinase inhibition (hypothesized) N/A
2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a) Pyrimidine-5-carboxamide Morpholine-carbonyl, nitroaryl, trifluoromethylbenzamido 657.24 g/mol Anticancer/antimicrobial (screened)
XL177A Quinazoline-3-carboxamide 4-Methylpiperazine, benzyl, tetrahydroacridine 861.47 g/mol Kinase inhibitor (preclinical)
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine 4-Methylpiperazine 194.24 g/mol Intermediate for kinase inhibitors
2-Amino-N,N-dimethylpyridine-4-carboxamide Pyridine-4-carboxamide Dimethylamine substituent 179.21 g/mol Structural analog (no reported bioactivity)

*Calculated based on molecular formula.

Key Structural Differences

Core Heterocycle :

  • The target compound uses a pyridine-4-carboxamide core, unlike analogues such as 13a (pyrimidine-5-carboxamide) or XL177A (quinazoline-3-carboxamide). Pyridine derivatives often exhibit enhanced metabolic stability compared to pyrimidines due to reduced ring strain .
  • The 4-methylpiperazine substituent in the target compound is analogous to derivatives like 13a but lacks the nitroaryl and morpholine groups, which in 13a contribute to higher molecular weight (657.24 g/mol) and nitro group-associated toxicity risks .

Substituent Effects :

  • XL177A incorporates a bulky tetrahydroacridine group, which likely improves DNA intercalation but reduces blood-brain barrier permeability compared to the simpler pyridine-carboxamide in the target compound .
  • The absence of electron-withdrawing groups (e.g., trifluoromethyl in 13a ) in the target compound may reduce its binding affinity to hydrophobic enzyme pockets but improve synthetic accessibility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 13a XL177A
Melting Point (°C) Not reported 165.4–167.9 Not reported
Purity (HPLC) Not reported 98.64% ≥98%
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.8 (high lipophilicity) ~3.5 (very high)
Solubility Moderate (piperazine enhances) Low (nitro groups reduce) Poor (bulky substituents)

Biological Activity

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety and a carboxamide group. Its structural formula is represented as follows:

C17H22N6O\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{O}

Structural Characteristics

PropertyValue
Molecular FormulaC17H22N6O
Molecular Weight318.39 g/mol
IUPAC NameThis compound
CAS Number1175689-23-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to modulate enzyme activity and influence signaling pathways critical for cellular function.

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which play essential roles in cell proliferation and survival.
  • Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular responses to external stimuli, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Efficacy Data

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.95
MCF7 (Breast Cancer)0.46
HCT116 (Colon Cancer)0.03
NCI-H4600.39

Other Biological Activities

Beyond its anticancer properties, the compound has been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary data suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential in reducing inflammation markers in vitro.

Study on Anticancer Properties

A study conducted by Xia et al. evaluated the compound's effects on A549 lung cancer cells, revealing an IC50 value of 0.95 µM, indicating potent antiproliferative activity. The study also noted that the compound induced apoptosis through caspase activation pathways.

Pharmacokinetics and Toxicity

Research assessing the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in vivo, with limited toxicity observed at therapeutic doses.

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